

An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid

Cat. No.: B112817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine core, a functionality of significant interest in medicinal chemistry. The N-benzyl group is a common motif in drug discovery, known for its structural flexibility and its role in fine-tuning the efficacy and physicochemical properties of molecules.^[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid**, a valuable building block in the development of novel therapeutics. While direct biological activity data for this specific compound is limited in publicly available literature, its structural components suggest potential for interaction with various biological targets.

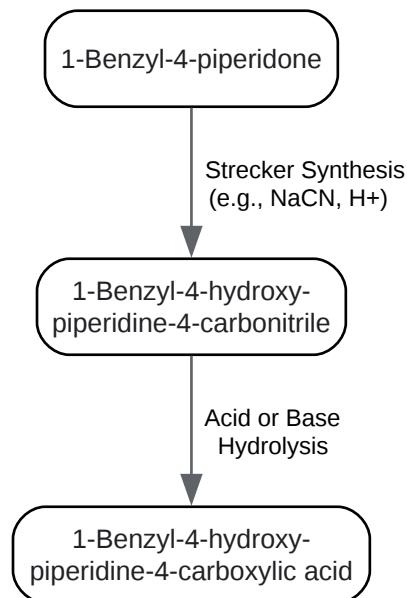
Introduction

The piperidine scaffold is a ubiquitous structural element in a multitude of pharmaceuticals and biologically active alkaloids.^[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and antihistaminic effects. The incorporation of a benzyl group on the piperidine nitrogen, as seen in **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid**, often serves to modulate a compound's interaction with biological targets and improve its pharmacokinetic profile.^[1] The additional 4-hydroxy and 4-carboxylic acid

functionalities offer multiple points for further chemical modification, making this molecule a versatile intermediate in the synthesis of more complex drug candidates.

This guide aims to consolidate the available technical information on **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid**, with a focus on its synthesis and properties.

Physicochemical Properties


A summary of the key physicochemical properties of **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid** and its common precursor, 1-Benzyl-4-hydroxypiperidine, are presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	1-Benzyl-4-hydroxypiperidine-4-carboxylic acid	1-Benzyl-4-hydroxypiperidine
CAS Number	59119-18-5	4727-72-4
Molecular Formula	C ₁₃ H ₁₇ NO ₃	C ₁₂ H ₁₇ NO
Molecular Weight	235.28 g/mol	191.27 g/mol [2]
Appearance	Not specified in available literature	White to off-white crystalline powder[2][3]
Melting Point	Not specified in available literature	61-63 °C[2][3]
Boiling Point	Not specified in available literature	127-128 °C at 2 mmHg
Purity (typical)	Not specified in available literature	≥98.0%[3]

Synthesis

The synthesis of **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid** typically proceeds through a two-step process starting from the readily available 1-Benzyl-4-piperidone. The general

synthetic workflow involves the formation of a cyanohydrin intermediate, followed by hydrolysis of the nitrile group to the carboxylic acid.

[Click to download full resolution via product page](#)

A high-level overview of the synthetic pathway.

Experimental Protocols

While a specific detailed protocol for the synthesis of **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid** is not extensively documented in readily available literature, the following represents a generalized procedure based on established chemical transformations for similar compounds.

Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile (Cyanohydrin Formation)

This step involves a nucleophilic addition of a cyanide anion to the carbonyl group of 1-Benzyl-4-piperidone, a reaction often referred to as a Strecker synthesis.

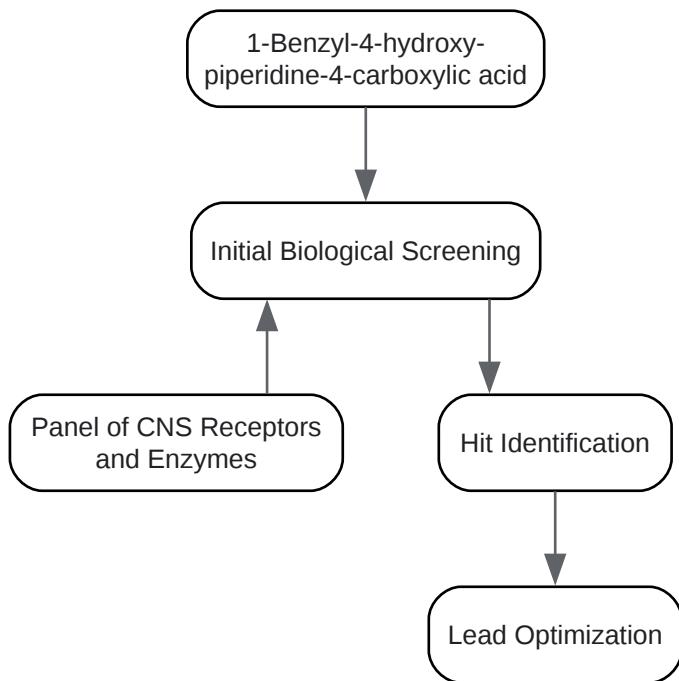
- Materials:
 - 1-Benzyl-4-piperidone
 - Sodium cyanide (NaCN) or Potassium cyanide (KCN)

- An acid (e.g., hydrochloric acid, acetic acid)
- A suitable solvent (e.g., water, ethanol/water mixture)
- Procedure:
 - Dissolve 1-Benzyl-4-piperidone in the chosen solvent system and cool the mixture in an ice bath.
 - Slowly add a solution of sodium or potassium cyanide to the cooled ketone solution with vigorous stirring.
 - Acidify the reaction mixture by the dropwise addition of the acid, maintaining a low temperature. The pH should be carefully monitored.
 - Allow the reaction to stir at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
 - Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
 - Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude 1-Benzyl-4-hydroxypiperidine-4-carbonitrile.
 - The crude product may be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 1-Benzyl-4-hydroxypiperidine-4-carbonitrile to **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid**

The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid under either acidic or basic conditions.

- Materials:
 - 1-Benzyl-4-hydroxypiperidine-4-carbonitrile


- A strong acid (e.g., concentrated hydrochloric acid, sulfuric acid) or a strong base (e.g., sodium hydroxide, potassium hydroxide)
- A suitable solvent (e.g., water, ethanol)
- Procedure (Acid Hydrolysis):
 - Suspend or dissolve 1-Benzyl-4-hydroxypiperidine-4-carbonitrile in an excess of concentrated acid (e.g., HCl).
 - Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.
 - After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the product.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.
 - Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways directly associated with **1-Benzyl-4-hydroxypiperidine-4-carboxylic acid** in the public domain. However, the N-benzyl piperidine motif is a well-established pharmacophore found in numerous approved drugs and clinical candidates.^[1] This structural feature is known to engage in cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.^[1]

Derivatives of 4-hydroxypiperidine have been investigated for a range of biological activities, including as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.^[4] The presence of the carboxylic acid group also opens up the possibility for the molecule to act as a GABA (gamma-aminobutyric acid) analog or to be further functionalized to target specific receptors or enzymes. For instance, nipecotic acid, a piperidine-3-carboxylic acid, is a known GABA reuptake inhibitor.

Given the absence of specific data, a logical workflow for the preliminary biological evaluation of this compound would involve screening against a panel of common CNS targets.

[Click to download full resolution via product page](#)

A proposed workflow for biological evaluation.

Conclusion

1-Benzyl-4-hydroxypiperidine-4-carboxylic acid is a valuable chemical intermediate with significant potential in drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its functional groups offer diverse opportunities for chemical elaboration. While its specific biological profile remains to be fully elucidated, the presence of the N-benzyl piperidine core suggests that its derivatives could be tailored to interact with a variety of biological targets. Further research into the pharmacological properties of this compound and its analogs is warranted to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112817#discovery-and-history-of-1-benzyl-4-hydroxypiperidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com